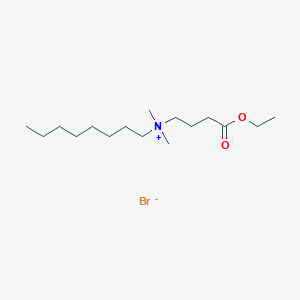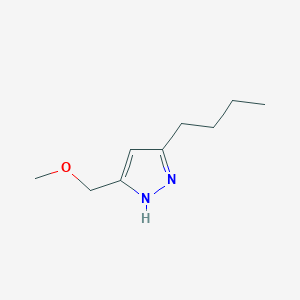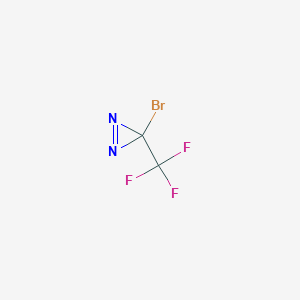
3-Bromo-3-(trifluoromethyl)diazirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-3-(trifluoromethyl)diazirine is a compound of significant interest in the field of chemical biology and materials science. It is characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. The compound is known for its utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds upon exposure to light .
Métodos De Preparación
The synthesis of 3-Bromo-3-(trifluoromethyl)diazirine typically involves the preparation of a tosyl oxime from an aryl trifluoromethyl ketone, followed by treatment with liquid ammonia to yield the corresponding diaziridine. The diaziridine is then oxidized to form the diazirine using various oxidants such as silver oxide . Industrial production methods often employ scalable and efficient Suzuki-Miyaura coupling conditions to ensure minimal perturbation of the diazirine structure .
Análisis De Reacciones Químicas
3-Bromo-3-(trifluoromethyl)diazirine undergoes a variety of chemical reactions, including:
Photochemical Reactions: Upon exposure to light, the diazirine ring loses nitrogen to form a reactive carbene intermediate.
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like N-bromosuccinimide.
Cross-Coupling Reactions: The compound is compatible with Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Common reagents used in these reactions include silver oxide for oxidation, N-bromosuccinimide for substitution, and palladium catalysts for cross-coupling. Major products formed from these reactions include various substituted diazirines and carbene intermediates .
Aplicaciones Científicas De Investigación
3-Bromo-3-(trifluoromethyl)diazirine has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for 3-Bromo-3-(trifluoromethyl)diazirine involves the generation of reactive carbene intermediates upon photochemical activation. These carbenes can insert into nearby C-H, O-H, or N-H bonds, forming covalent bonds with target molecules . This property makes the compound highly valuable for labeling and crosslinking applications in both biological and material sciences .
Comparación Con Compuestos Similares
3-Bromo-3-(trifluoromethyl)diazirine is unique due to its trifluoromethyl group, which enhances its stability and reactivity compared to other diazirines. Similar compounds include:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Used for similar photoaffinity labeling applications.
3-(3-(Bromomethyl)-5-ethynylphenyl)-3-(trifluoromethyl)-3H-diazirine: Contains additional functional groups for chemical probe synthesis.
These compounds share the diazirine core structure but differ in their substituents, which can influence their reactivity and application scope.
Propiedades
Número CAS |
117113-33-4 |
|---|---|
Fórmula molecular |
C2BrF3N2 |
Peso molecular |
188.93 g/mol |
Nombre IUPAC |
3-bromo-3-(trifluoromethyl)diazirine |
InChI |
InChI=1S/C2BrF3N2/c3-1(7-8-1)2(4,5)6 |
Clave InChI |
SBTCLUTTYIKSTD-UHFFFAOYSA-N |
SMILES canónico |
C1(N=N1)(C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


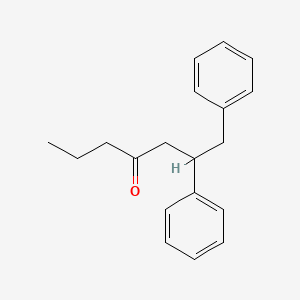
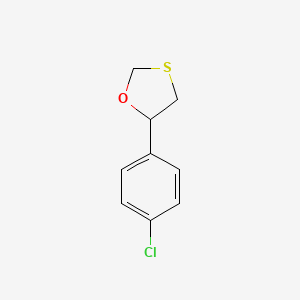
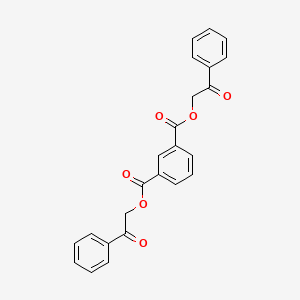
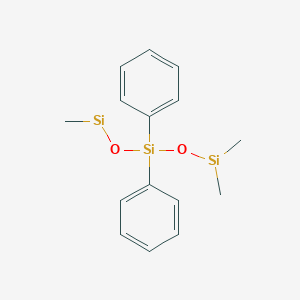
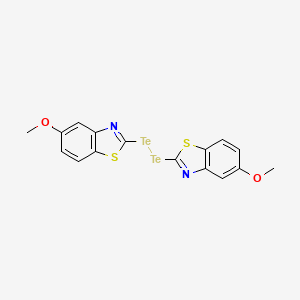

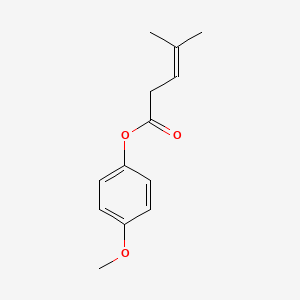

![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)
